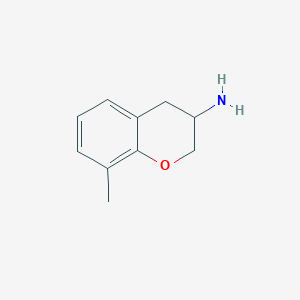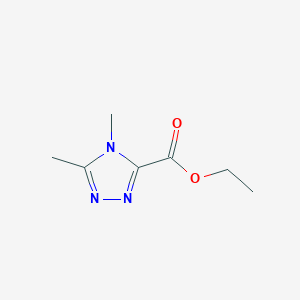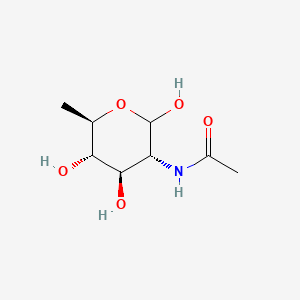
N-Acetyl-D-Quinovosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetylquinovosamine (2-acetamido-2,6-di-deoxy-D-glucose, D-QuiNAc) is a relatively rare amino sugar residue found in the glycans of a few pathogenic gram-negative bacteria. It plays a role in infection and is also found in some gram-positive bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of D-QuiNAc involves the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-4-keto-4,6-deoxy-GlcNAc by a UDP-N-acetylglucosamine C4,6-dehydratase enzyme. This intermediate is then reduced to UDP-N-acetyl-quinovosamine by a UDP-4-reductase enzyme in the presence of NADPH .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
D-QuiNAc undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction reactions and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include various derivatives of D-QuiNAc, such as UDP-4-keto-4,6-deoxy-GlcNAc and UDP-N-acetyl-quinovosamine .
Applications De Recherche Scientifique
D-QuiNAc has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex glycans and glycoproteins.
Biology: Studied for its role in bacterial infection and its presence in bacterial polysaccharides.
Medicine: Potential target for the development of novel antimicrobial drugs.
Industry: Used in the production of glycan-based materials and as a research tool in glycoscience
Mécanisme D'action
The mechanism of action of D-QuiNAc involves its incorporation into bacterial glycans, where it can affect the structure and function of these molecules. The enzymes involved in its biosynthesis, such as UDP-N-acetylglucosamine C4,6-dehydratase and UDP-4-reductase, play crucial roles in its formation and incorporation into glycans .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylglucosamine (GlcNAc): A common amino sugar found in many organisms.
N-acetylgalactosamine (GalNAc): Another amino sugar with similar structure and function.
Uniqueness
D-QuiNAc is unique due to its relatively rare occurrence and specific role in bacterial infection. Unlike GlcNAc and GalNAc, which are more widespread, D-QuiNAc is primarily found in certain pathogenic bacteria .
Propriétés
Formule moléculaire |
C8H15NO5 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6-,7-,8?/m1/s1 |
Clé InChI |
XOCCAGJZGBCJME-ZQLGFOCFSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)C)O)O |
SMILES canonique |
CC1C(C(C(C(O1)O)NC(=O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


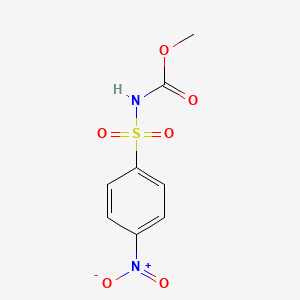
![(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride](/img/structure/B12440582.png)
![1-[3-(3-Methylphenoxy)propyl]hydrazine](/img/structure/B12440588.png)
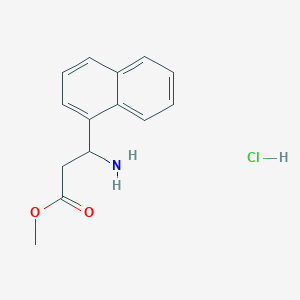
![tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate](/img/structure/B12440597.png)

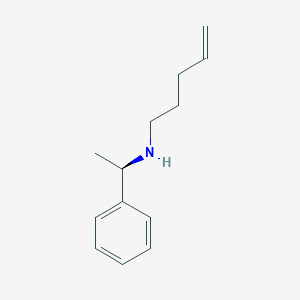
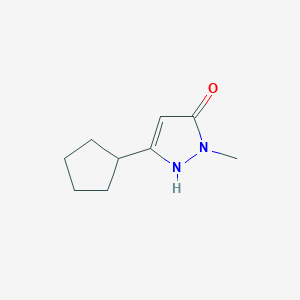

![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
![[(4-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12440640.png)

